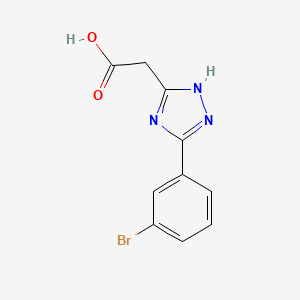

2-(3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid

Description

2-(3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid is a triazole-based compound featuring a 1,2,4-triazole core substituted at position 3 with a 3-bromophenyl group and at position 5 with an acetic acid moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and material science applications.

Properties

IUPAC Name |

2-[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O2/c11-7-3-1-2-6(4-7)10-12-8(13-14-10)5-9(15)16/h1-4H,5H2,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCKQFIWCHJXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NNC(=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential target for this compound.

Mode of Action

It’s worth noting that similar compounds have shown to undergo reactions such as oxidative addition and transmetalation .

Biochemical Pathways

Similar compounds have been found to participate in a variety of organic reactions .

Pharmacokinetics

It has been suggested that similar compounds have high gi absorption and are bbb permeant .

Result of Action

Similar compounds have been found to possess various biological activities .

Action Environment

It’s worth noting that similar compounds have been found to be environmentally benign .

Biochemical Analysis

Biochemical Properties

2-(3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit penicillin biosynthetic enzymes. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of acetylcholinesterase, an enzyme crucial for nerve function. This interaction can lead to changes in cell signaling and gene expression, ultimately affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, its interaction with penicillin biosynthetic enzymes involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to a cascade of molecular events that alter cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound remains stable under specific conditions but can degrade over time, affecting its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed changes in cellular function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects. Understanding the dosage threshold is essential for its safe and effective application in research and potential therapeutic uses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which in turn affects its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization influences its interactions with other biomolecules and its overall function within the cell.

Biological Activity

The compound 2-(3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid is a derivative of the triazole class, which has garnered attention for its diverse biological activities. Triazoles are known for their ability to interact with various biological targets, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H10BrN4O2

- Molecular Weight : 316.15 g/mol

- Structural Characteristics : The compound contains a triazole ring and a bromophenyl substituent, which are critical for its biological activity.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. In a study assessing various triazole compounds, it was found that those with bromophenyl substitutions showed enhanced cytotoxicity against several cancer cell lines. The mechanism is often attributed to the ability of these compounds to inhibit key enzymes involved in cancer cell proliferation.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 5.2 | Inhibition of DNA synthesis |

| Other Triazoles | A549 | 4.8 | Apoptosis induction |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom enhances its lipophilicity, facilitating better membrane penetration and resulting in higher antibacterial efficacy.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promising anti-inflammatory effects. Studies have indicated that it can inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

The biological activities of This compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes such as cyclooxygenases (COX), which play a role in inflammation and cancer progression.

- DNA Interaction : Its structure allows for intercalation with DNA, disrupting replication processes in cancer cells.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in microbial cells, leading to cell death.

Case Studies

In a notable case study published in a peer-reviewed journal, researchers synthesized various derivatives of triazole compounds and evaluated their biological activities. Among them, This compound exhibited one of the highest levels of cytotoxicity against human cancer cell lines and significant antibacterial activity against resistant strains.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on analogous structures.

Key Observations:

Table 2: Pharmacological Comparisons

Key Findings:

- Actoprotective Activity: Potassium salts of thioacetate derivatives () outperform sodium or morpholine salts, highlighting cation-dependent efficacy .

Preparation Methods

The synthesis of 2-(3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid generally involves the construction of the 1,2,4-triazole ring system, functionalization with a bromophenyl group, and introduction of the acetic acid moiety. Various methods reported in the literature emphasize different strategies such as:

- Cyclization of hydrazinecarbothioamide derivatives with halogenated benzoyl precursors

- N-alkylation of triazole rings with haloacetic acid derivatives

- Continuous flow synthesis for improved efficiency and safety

Preparation via Cyclization of Hydrazinecarbothioamides and Subsequent Functionalization

A notable method involves the synthesis of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones as intermediates, which are then converted to acetic acid derivatives. The key steps include:

Step 1: Formation of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones

Refluxing 2-(2-bromobenzoyl)-N-substitutedhydrazinecarbothioamides with potassium hydroxide in aqueous medium leads to cyclization and formation of the triazole-thione ring system.

Step 2: Conversion to 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acids

The thione derivatives are refluxed with sodium hydroxide and 2-chloroacetic acid in 2-propanol, facilitating nucleophilic substitution to introduce the acetic acid group.

Step 3: Salt Formation

The resulting acids can be converted into salts by reaction with organic amines or inorganic salts in 2-propanol or water.

Characterization: The structures are confirmed by elemental analysis (CHNS), ^1H NMR spectroscopy, and gas chromatography-mass spectrometry (GC-MS).

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| 1 | 2-(2-bromobenzoyl)-N-substitutedhydrazinecarbothioamide, KOH, reflux, aqueous medium | 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones | Cyclization step |

| 2 | Sodium hydroxide, 2-chloroacetic acid, 2-propanol, reflux | 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acid | Acetic acid introduction |

| 3 | Organic amines/inorganic salts, 2-propanol or water | Salt derivatives | Salt formation for enhanced solubility |

This method was successfully used to synthesize 21 novel compounds in the related series, demonstrating good yields and purity.

Continuous Flow Synthesis for 1,2,4-Triazole Acetic Acid Derivatives

A modern, efficient approach involves continuous flow chemistry to synthesize 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, which can be adapted for bromophenyl-substituted analogs.

-

- Metal-free process avoiding hazardous catalysts

- Atom economical and environmentally benign

- Avoids chromatography and isolation steps

- Higher yields and better safety profile due to controlled reaction conditions

-

- Condensation reactions for triazole ring formation under continuous flow

- Controlled handling of energetic intermediates

- Scalable and reproducible synthesis

This method represents a significant improvement over traditional batch processes and can be generalized for various 1,2,4-triazole derivatives, including those with bromophenyl substituents.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of hydrazinecarbothioamides + acetic acid substitution | Reflux with KOH, NaOH, 2-chloroacetic acid | KOH, NaOH, 2-chloroacetic acid, 2-propanol | Straightforward, well-characterized, good yields | Multi-step, requires careful purification |

| Continuous flow synthesis | Condensation under flow, metal-free | Flow reactor, no metals, controlled conditions | High yield, scalable, safe, environmentally friendly | Requires specialized equipment |

| Multi-step N-alkylation and ring-opening | Alkylation, epoxidation, nucleophilic ring-opening | Halogenoacetophenones, TMSOI, K2CO3 | Access to diverse derivatives | More complex, longer synthesis |

Research Findings and Analytical Data

- Elemental analysis (CHNS) confirms expected compositions.

- ^1H NMR spectra (400 MHz) in DMSO-d6 provide structural confirmation.

- GC-MS analysis verifies purity and molecular weight.

- Continuous flow methods show improved yield and reproducibility compared to batch synthesis.

- Salt formation improves solubility and potential bioavailability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid and its derivatives?

- Methodological Answer : The compound can be synthesized via cyclocondensation of bromophenyl-substituted hydrazinecarbothioamides, followed by thioalkylation or salt formation. For example, refluxing 2-bromobenzoyl derivatives with substituted hydrazines forms triazole intermediates, which are then functionalized with acetic acid moieties via S-alkylation in alkaline media. Salts are prepared by reacting the free acid with organic amines (e.g., morpholine) or inorganic bases (e.g., NaHCO₃) in protic solvents like 2-propanol . While these methods focus on 2-bromophenyl analogs, analogous protocols can be adapted for 3-bromophenyl derivatives by adjusting the bromophenyl precursor.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer : Characterization typically involves:

- NMR and FT-IR : To confirm the triazole ring, bromophenyl group, and acetic acid moiety. For example, ¹H NMR can resolve substituent positions on the triazole ring, while FT-IR identifies thioether (C–S) and carboxylic acid (C=O) bonds .

- X-ray crystallography : Used to determine crystal packing and hydrogen-bonding interactions in salt forms (e.g., potassium or morpholinium salts). This technique resolves steric effects caused by bromophenyl substituents .

Q. What biological activities are associated with this compound?

- Methodological Answer : The triazole core and bromophenyl group confer antimicrobial, anticancer, and enzyme-inhibitory properties. Biological assays (e.g., MIC testing, enzyme inhibition) are used to evaluate activity. For example, similar compounds inhibit fungal cytochrome P450 enzymes via docking studies that highlight triazole-metal coordination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of the target compound?

- Methodological Answer : Yield optimization involves:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) for cyclocondensation steps .

- Continuous-flow processes : Enhances reproducibility and scalability, as demonstrated in ethyl triazolyl acetate synthesis (52% yield) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of bromophenyl intermediates during S-alkylation .

Q. How can researchers address contradictions in reported biological activity data for structurally similar triazole derivatives?

- Methodological Answer : Contradictions arise from substituent effects (e.g., bromophenyl position) or assay variability. Strategies include:

- Comparative SAR studies : Systematically varying substituents (e.g., 2-bromo vs. 3-bromo) to isolate activity trends .

- Standardized bioassays : Using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .

Q. What computational approaches are used to predict the structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the triazole ring .

- Molecular docking : Simulates binding to targets (e.g., EGFR kinase) by modeling interactions between the bromophenyl group and hydrophobic enzyme pockets .

Q. What strategies improve the solubility of this compound for in vitro studies?

- Methodological Answer :

- Salt formation : Converting the free acid to potassium or morpholinium salts enhances aqueous solubility (e.g., 5a-5c salts in ) .

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.